molecular formula C21H27N5 B7934478 (S)-N1-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine CAS No. 690656-53-2

(S)-N1-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine

货号: B7934478
CAS 编号: 690656-53-2
分子量: 349.5 g/mol
InChI 键: WVLHHLRVNDMIAR-IBGZPJMESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-N1-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine: is a complex organic compound featuring a benzimidazole moiety linked to a tetrahydroquinoline ring via a butane-1,4-diamine linker

作用机制

Target of Action

AMD-070, also known as Mavorixafor, is a selective, reversible, small molecule CXCR4 chemokine coreceptor antagonist . The CXCR4 chemokine receptor plays a crucial role in various biological processes, including immune response and cancer metastasis .

Mode of Action

Mavorixafor prevents CXCR4-mediated viral entry of T-cell tropic synctium-inducing HIV (associated with advanced stages of HIV-1 infection) by binding to transmembrane regions of the coreceptor. This action blocks the interaction of the CD4-gp120 complex with the ECL2 domain of the CXCR4 coreceptor .

Biochemical Pathways

The primary biochemical pathway affected by AMD-070 is the SDF-1/CXCR4 signaling pathway . By inhibiting the CXCR4 receptor, AMD-070 disrupts the normal functioning of this pathway, which can lead to a reduction in the metastasis of certain types of cancer .

Pharmacokinetics

AMD-070 is primarily eliminated by metabolism, with less than 1% of the administered oral dose appearing unchanged in the urine . In vitro studies using human liver microsomes have demonstrated that AMD-070 is metabolized by cytochrome P450 (CYP) 3A4 and to a lesser extent, CYP2D6 . AMD-070 is also a substrate of P-glycoprotein (P-gp) . The median estimated terminal half-life of AMD-070 ranges from 7.6 to 12.6 hours for single-dose cohorts (50 to 400 mg) and from 11.2 to 15.9 hours for multiple-dose cohorts (100 to 400 mg twice daily) .

Result of Action

The molecular and cellular effects of AMD-070’s action primarily involve the inhibition of CXCR4-mediated viral entry, which can prevent the progression of diseases such as HIV . In the context of cancer, AMD-070 has been shown to inhibit the metastases of oral cancer via the SDF-1/CXCR4 system .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzimidazole and tetrahydroquinoline building blocks. These building blocks are then coupled using a butane-1,4-diamine linker. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, which can provide better control over reaction parameters and improve scalability.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.

  • Reduction: The compound can be reduced to form simpler amines.

  • Substitution: The benzimidazole and tetrahydroquinoline rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Quinoline derivatives.

  • Reduction: Simpler amines.

  • Substitution: Substituted benzimidazoles and tetrahydroquinolines.

科学研究应用

Medicinal Chemistry

(S)-N1-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine has been investigated for its potential as a therapeutic agent. Its structural components suggest activity against various biological targets.

Key Studies and Findings :

  • Research indicates that compounds with benzimidazole and tetrahydroquinoline moieties exhibit promising anti-cancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth in specific cancer cell lines .

Neuroscience

The compound's possible neuroprotective effects are under investigation. The tetrahydroquinoline structure is known for its interaction with neurotransmitter systems.

Case Studies :

  • A study demonstrated that related compounds could enhance cognitive functions in animal models by modulating cholinergic pathways . This suggests that this compound may have similar effects.

Antimicrobial Activity

The antimicrobial properties of compounds containing benzimidazole derivatives have been documented extensively.

Research Insights :

  • In vitro studies have shown that certain derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria . This opens avenues for developing new antibiotics based on this compound's structure.

相似化合物的比较

  • Benzimidazole derivatives: These compounds share the benzimidazole moiety and are known for their diverse biological activities.

  • Tetrahydroquinoline derivatives: These compounds share the tetrahydroquinoline ring and are used in various pharmaceutical applications.

Uniqueness: The uniqueness of this compound lies in its specific combination of the benzimidazole and tetrahydroquinoline rings, which may confer unique biological or chemical properties not found in other similar compounds.

生物活性

(S)-N1-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine, also known by its CAS number 558447-26-0, is a compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological properties, and its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C21H27N5, with a molecular weight of 349.48 g/mol. The IUPAC name reflects its complex structure which includes a benzimidazole and tetrahydroquinoline moiety. The compound is characterized by the following structural features:

  • Benzimidazole Ring : Contributes to the compound's pharmacological activity.
  • Tetrahydroquinoline Moiety : Imparts unique interaction capabilities with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities. Notably:

  • Antiviral Properties : Preliminary studies have suggested potential antiviral activity against HIV and other viral pathogens. The compound's structural similarity to known antiviral agents implies a possible mechanism of action through inhibition of viral replication pathways.
  • Cytotoxicity : Initial assessments indicate that the compound may exhibit selective cytotoxicity against certain cancer cell lines. This suggests its potential utility in cancer therapy.
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes relevant to disease processes, including reverse transcriptase and other key targets in viral replication.

Antiviral Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound show promising antiviral effects. For example:

  • Compounds with similar structures have shown IC50 values below 10 µM against HIV reverse transcriptase .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa20
MCF715
A54925

These results indicate that the compound possesses significant cytotoxicity against specific tumorigenic cells.

Enzyme Inhibition

The compound has been tested for its ability to inhibit key enzymes involved in viral replication:

EnzymeIC50 (µM)Reference
HIV Reverse Transcriptase5
Butyrylcholinesterase46.42

These findings highlight its potential as a therapeutic agent targeting these enzymes.

Case Study 1: Antiviral Efficacy

A study conducted on a series of benzimidazole derivatives demonstrated that modifications similar to those in this compound led to enhanced antiviral activity against HIV strains resistant to conventional therapies. The study reported synergy when combined with existing antiretroviral drugs.

Case Study 2: Cancer Treatment Potential

Another investigation into the cytotoxic effects of this class of compounds revealed that this compound exhibited superior activity compared to standard chemotherapeutic agents in vitro.

属性

IUPAC Name

N'-(1H-benzimidazol-2-ylmethyl)-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5/c22-12-3-4-14-26(15-20-24-17-9-1-2-10-18(17)25-20)19-11-5-7-16-8-6-13-23-21(16)19/h1-2,6,8-10,13,19H,3-5,7,11-12,14-15,22H2,(H,24,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLHHLRVNDMIAR-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60971247
Record name N~1~-[(1H-Benzimidazol-2-yl)methyl]-N~1~-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60971247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Chemokine receptors expressed on the surface of immune cells are known to play a critical role in virus infection and transmission. CXCR4, and another chemokine receptor CCR5, are involved in HIV infection. The process of HIV entry begins with binding of the viral envelope glycoprotein to both the CD4 receptor and one of only two chemokine receptors, and ends with fusion of viral and cell membranes. Viral entry provides novel therapeutic targets against HIV. To date, at least 3 sub classes of HIV viral entry/fusion inhibitors have emerged: 1. CD4 binding or attachment - targets initial recognition and binding of the viral glycoprotein gp120 to the cell-surface CD4 antigen. 2. Chemokine co-receptor binding - targets binding of virus to the CCR5 or CXCR4 co-receptor. 3. Fusion Inhibition - targets the viral glycoprotein gp41 inhibiting the fusion of virus with the cell. Different strains of HIV prefer one receptor or the other, or may use either receptor to infect cells. * 35% of strains use both CXCR4 and CCR5 * 5% of strains are pure CXCR4 using * 60% of strains are pure CCR5 using * An infected individual may harbor different levels of both CXCR4 and CCR5 using virus * CXCR4 using virus independently predicts CD4 decline and HIV clinical progression and is associated with earlier mortality
Record name AMD-070
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05501
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

558447-26-0
Record name Mavorixafor [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0558447260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMD-070
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05501
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N~1~-[(1H-Benzimidazol-2-yl)methyl]-N~1~-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60971247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MAVORIXAFOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G9LGB5O2W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-N1-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine
Reactant of Route 2
(S)-N1-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine
Reactant of Route 3
(S)-N1-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine
Reactant of Route 4
(S)-N1-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine
Reactant of Route 5
Reactant of Route 5
(S)-N1-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine
Reactant of Route 6
(S)-N1-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。